1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by functionalization with the cyanomethyl and pyrazinyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters, followed by subsequent reactions to introduce the cyanomethyl and pyrazinyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyanomethyl group to an amine.
Substitution: The pyrazole and pyrazinyl rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, reduction could produce amines, and substitution reactions could introduce various functional groups onto the pyrazole or pyrazinyl rings.
Scientific Research Applications
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and pyrazinyl-substituted molecules. Examples include:
- 1-(cyanomethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
- 1-(cyanomethyl)-3-(quinolin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyanomethyl and pyrazinyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyanomethyl)-5-pyrazin-2-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-1-4-16-9(10(12)17)5-7(15-16)8-6-13-2-3-14-8/h2-3,5-6H,4H2,(H2,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHITDWHWPCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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